2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine
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Overview
Description
2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring The piperidine ring is further substituted with a phenyl ring that contains a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine ring, followed by the introduction of the methoxy group. The piperidine ring is then synthesized and attached to the pyridine ring. The phenyl ring with the pyrazole moiety is introduced in the final steps. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the pyrazole ring could lead to a dihydropyrazole derivative .
Scientific Research Applications
2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine involves its interaction with specific molecular targets. The pyrazole moiety is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methyl-5-(1H-pyrazol-4-yl)pyridine
Uniqueness
2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and piperidine rings allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
917899-46-8 |
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Molecular Formula |
C20H22N4O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-methoxy-5-[4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl]pyridine |
InChI |
InChI=1S/C20H22N4O/c1-25-19-7-6-18(14-22-19)20(8-10-21-11-9-20)17-4-2-15(3-5-17)16-12-23-24-13-16/h2-7,12-14,21H,8-11H2,1H3,(H,23,24) |
InChI Key |
ZSODKANLPVZFMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCNCC2)C3=CC=C(C=C3)C4=CNN=C4 |
Origin of Product |
United States |
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